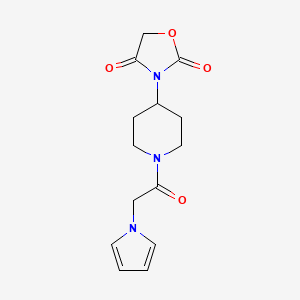

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a piperidine ring, which is a common structure in many pharmaceuticals , and an oxazolidine-2,4-dione group, which is a type of lactam and is present in several antibiotics .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The pyrrole and piperidine rings provide a rigid, three-dimensional structure, which could have implications for the compound’s interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrrole ring is aromatic and thus relatively stable, but can be made to react under certain conditions . The oxazolidine-2,4-dione group could potentially undergo hydrolysis, reverting to a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a base, and the various oxygen atoms could allow for hydrogen bonding .Applications De Recherche Scientifique

Drug Synthesis and Design

Piperidine derivatives are crucial in the pharmaceutical industry for the design and synthesis of drugs. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The structure of 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione makes it a potential candidate for the synthesis of biologically active compounds, particularly in the development of novel drugs with improved efficacy and reduced side effects.

Biological Activity and Pharmacological Application

The biological activity of piperidine derivatives is well-documented, with applications across a spectrum of pharmacological fields . This includes potential uses in the treatment of various diseases due to their interaction with biological receptors. The compound could be explored for its efficacy in treating conditions that are responsive to piperidine-based treatments.

Chemical Synthesis and Methodology

Piperidine derivatives are also important in chemical synthesis. They serve as building blocks for creating complex molecules through intra- and intermolecular reactions . The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione could be used in the development of new synthetic methodologies, potentially leading to faster and more cost-effective production processes.

Targeted Protein Degradation

In the field of proteomics, piperidine derivatives can be used as linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is particularly relevant in the context of diseases where the degradation of specific proteins is beneficial, such as in certain cancers.

Development of Dual Inhibitors

Piperidine derivatives have been designed as dual inhibitors for clinically resistant kinase targets . The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione could be investigated for its potential as a dual inhibitor, which would be valuable in the treatment of diseases like cancer where resistance to single-target drugs is a significant challenge.

Heterocyclic Chemistry Research

As a heterocyclic compound, 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione contributes to the field of heterocyclic chemistry, which is fundamental to the pharmaceutical industry . Research into the properties and reactions of this compound can provide insights into the broader class of heterocyclic compounds, leading to the discovery of new drugs and treatments.

Orientations Futures

Mécanisme D'action

Target of Action

The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which share a similar structure to the compound, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals .

Mode of Action

For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Piperidine derivatives also have a wide range of pharmacological applications .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . Similarly, piperidine derivatives have a broad range of pharmacological applications, indicating that they may also affect multiple pathways .

Result of Action

Given the biological activities associated with indole and piperidine derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12(9-15-5-1-2-6-15)16-7-3-11(4-8-16)17-13(19)10-21-14(17)20/h1-2,5-6,11H,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMLGQJMNRQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)

![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)

![N-[1-(1-Adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2961188.png)

![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)